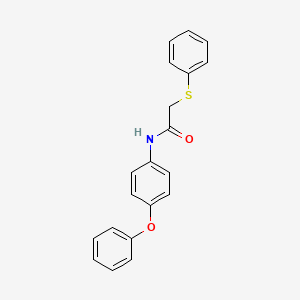
N-(4-phenoxyphenyl)-2-(phenylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-phenoxyphenyl)-2-(phenylthio)acetamide, also known as PPTA, is a synthetic compound that is widely used in scientific research. It belongs to the class of thioacetamide derivatives and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of N-(4-phenoxyphenyl)-2-(phenylthio)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cells. N-(4-phenoxyphenyl)-2-(phenylthio)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, N-(4-phenoxyphenyl)-2-(phenylthio)acetamide can alter the expression of genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(4-phenoxyphenyl)-2-(phenylthio)acetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. N-(4-phenoxyphenyl)-2-(phenylthio)acetamide can reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of many diseases. Moreover, N-(4-phenoxyphenyl)-2-(phenylthio)acetamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
実験室実験の利点と制限
N-(4-phenoxyphenyl)-2-(phenylthio)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. Moreover, N-(4-phenoxyphenyl)-2-(phenylthio)acetamide is relatively easy to synthesize and can be obtained in large quantities. However, N-(4-phenoxyphenyl)-2-(phenylthio)acetamide also has some limitations, including its potential toxicity and limited bioavailability in vivo. Therefore, caution should be exercised when using N-(4-phenoxyphenyl)-2-(phenylthio)acetamide in lab experiments, and appropriate safety measures should be taken.
将来の方向性
There are several future directions for the research on N-(4-phenoxyphenyl)-2-(phenylthio)acetamide. One potential area of investigation is the development of N-(4-phenoxyphenyl)-2-(phenylthio)acetamide derivatives with improved bioavailability and pharmacokinetic properties. Another area of interest is the identification of the molecular targets of N-(4-phenoxyphenyl)-2-(phenylthio)acetamide and the elucidation of its mechanism of action at the molecular level. Moreover, N-(4-phenoxyphenyl)-2-(phenylthio)acetamide could be further investigated as a potential therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Conclusion:
In conclusion, N-(4-phenoxyphenyl)-2-(phenylthio)acetamide is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It has shown promising results in various scientific research studies, including cancer research, neurobiology, and drug development. N-(4-phenoxyphenyl)-2-(phenylthio)acetamide has several advantages for lab experiments, but caution should be exercised when using it due to its potential toxicity. There are several future directions for the research on N-(4-phenoxyphenyl)-2-(phenylthio)acetamide, and further investigation could lead to the development of novel therapeutic agents for various diseases.
合成法
The synthesis of N-(4-phenoxyphenyl)-2-(phenylthio)acetamide involves the reaction between 4-phenoxyaniline and phenylthioacetic acid in the presence of a catalyst. The reaction results in the formation of N-(4-phenoxyphenyl)-2-(phenylthio)acetamide as a white crystalline solid with a high yield.
科学的研究の応用
N-(4-phenoxyphenyl)-2-(phenylthio)acetamide has been used in various scientific research studies, including cancer research, neurobiology, and drug development. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. N-(4-phenoxyphenyl)-2-(phenylthio)acetamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, N-(4-phenoxyphenyl)-2-(phenylthio)acetamide has been investigated as a potential therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
N-(4-phenoxyphenyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S/c22-20(15-24-19-9-5-2-6-10-19)21-16-11-13-18(14-12-16)23-17-7-3-1-4-8-17/h1-14H,15H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYIMZSFMFSDBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenoxyphenyl)-2-(phenylsulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

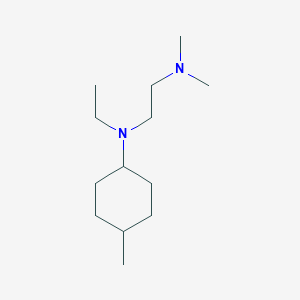
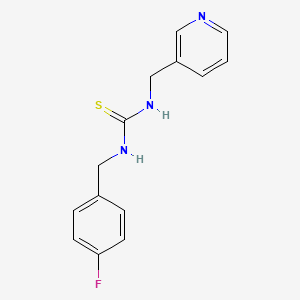
![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5778256.png)
![N'-[4-(diethylamino)benzylidene]-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5778259.png)
![2-(2,3-dimethylphenoxy)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide](/img/structure/B5778268.png)
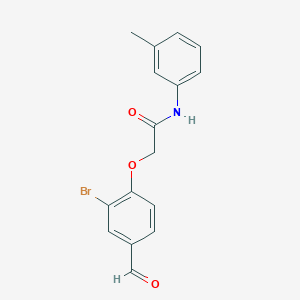
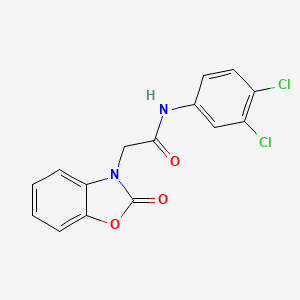
![3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5778292.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5778298.png)
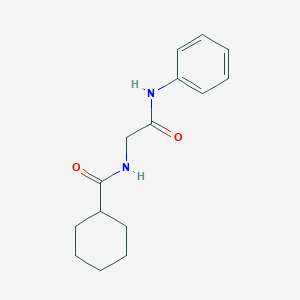
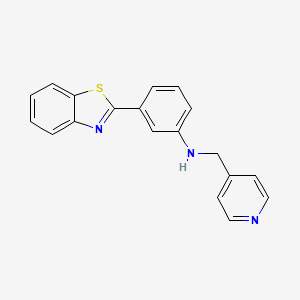
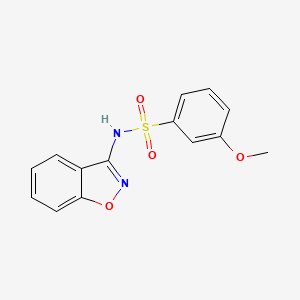
![N-[4-(propionylamino)phenyl]-2-naphthamide](/img/structure/B5778324.png)
![N-methyl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5778329.png)